molecular formula C15H20O2 B1164407 Jasminoid A CAS No. 1459784-57-6

Jasminoid A

Cat. No.: B1164407
CAS No.: 1459784-57-6
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Description

Jasminoid A is an organic compound known for its aromatic properties, widely used in perfumery and cosmeticsThe molecular formula of this compound is C15H20O2, and it has a molar mass of 232.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Jasminoid A can be synthesized through multi-step organic synthesis routes. The synthetic method involves chemical reactions that typically include the use of volatile solvents such as ethers or alcohols for extraction and elution, followed by further purification to obtain a high-purity product .

Industrial Production Methods: In industrial settings, this compound is primarily obtained through extraction from natural plants. The extraction process involves using volatile solvents to extract the compound, followed by purification steps to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Jasminoid A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .

Scientific Research Applications

Jasminoid A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Jasminoid A involves its interaction with various molecular targets and pathways. In plants, jasmonates (including this compound) are known to regulate growth, development, and stress responses. They act by binding to specific receptors, leading to the activation of signaling pathways that modulate gene expression and physiological responses .

Biological Activity

Jasminoid A, a bioactive compound derived from Gardenia jasminoides , has garnered attention due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its antioxidant, anti-inflammatory, and neuroprotective effects, supported by various studies and findings.

This compound is categorized as an iridoid glycoside, a class of compounds known for their diverse biological activities. The structure of this compound contributes to its functional properties, particularly in medicinal applications.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. It has been found to scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant capacity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity of this compound

Study ReferenceMethod UsedIC50 Value (µg/mL)Findings
DPPH Assay15.2Significant free radical scavenging effect
ABTS Assay12.7High antioxidant capacity
FRAP Assay18.5Effective in reducing ferric ions

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties. Research indicates that it inhibits the production of pro-inflammatory cytokines and mediators, thus alleviating inflammation in various models.

Case Study:
In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in TNF-α and IL-6 levels, showcasing its potential as an anti-inflammatory agent.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound. It has been shown to enhance cognitive function and protect against neuronal apoptosis in models of neurodegeneration.

Table 2: Neuroprotective Effects of this compound

Study ReferenceModel UsedOutcome
Alzheimer’s Mouse ModelImproved memory retention
SH-SY5Y Cell LineReduced apoptosis markers
Stroke ModelEnhanced recovery post-ischemia

The biological activities of this compound can be attributed to several mechanisms:

  • Scavenging Free Radicals: By neutralizing reactive oxygen species (ROS), this compound mitigates oxidative stress.
  • Modulation of Inflammatory Pathways: It inhibits NF-kB signaling, reducing the expression of inflammatory genes.
  • Neuroprotection: Enhances mitochondrial function and reduces apoptotic signaling pathways in neurons.

Properties

IUPAC Name

(5S)-3-(3-hydroxyprop-1-en-2-yl)-4,5-dimethyl-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-12-14(17)7-13(10(2)8-16)11(3)15(9)12/h7,9,16-17H,2,4-6,8H2,1,3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBQXGRZSKOUQU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C(C=C(C(=C12)C)C(=C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC2=C(C=C(C(=C12)C)C(=C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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